N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c1-12-9-15(26-2)11-17(25)23(12)8-7-22-16(24)10-13-3-5-14(6-4-13)18(19,20)21/h3-6,9,11H,7-8,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQZBLYZAUWRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CC2=CC=C(C=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methoxy-6-methyl-2-pyridone and an ethylating agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating reagent.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate is reacted with acetic anhydride or a similar acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyridine ring.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is often the corresponding amine or alcohol.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Pharmacology: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Materials Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its interaction with specific molecular targets. For instance, the pyridine ring and trifluoromethyl group may facilitate binding to certain receptors or enzymes, modulating their activity. The acetamide moiety could also play a role in enhancing the compound’s bioavailability and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
A comparative analysis of key structural elements is provided below:
Key Observations :
- The target compound’s 2-oxopyridinone core distinguishes it from purine (d17) or quinoline-based analogs (), which may alter binding modes in biological systems.
- The trifluoromethyl group is shared with d17, enhancing hydrophobicity and electron-withdrawing effects compared to 4j’s fluorophenyl group .
- Compounds in feature bulkier heterocycles (e.g., piperidin-4-ylidene), which may reduce membrane permeability relative to the target compound’s simpler ethyl-linked structure .
Biological Activity
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores the compound's biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine derivative and a trifluoromethyl-substituted phenyl group. The presence of the methoxy and methyl groups on the pyridine ring enhances its chemical properties, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F₃N₃O₂ |
| Molecular Weight | 319.32 g/mol |
| CAS Number | 1903050-81-6 |
| Melting Point | Not Available |
| Solubility | Not Available |
The primary mechanism of action for this compound involves the inhibition of EZH2 (Enhancer of Zeste Homolog 2) , a histone methyltransferase implicated in epigenetic regulation of gene expression. By inhibiting EZH2, this compound potentially reverses the silencing of tumor suppressor genes, which is crucial in cancer progression.
Inhibition Profile
- Target : EZH2
- Inhibition Type : Competitive inhibition
- IC50 Value : Specific IC50 values need to be derived from experimental studies but are indicative of effective inhibition at low concentrations.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties, particularly through its role as an EZH2 inhibitor. By disrupting the methylation processes that silence tumor suppressor genes, it shows promise as a therapeutic agent in various cancers.
Case Studies :
- Breast Cancer : Studies have demonstrated that compounds similar to this compound can lead to reduced tumor growth in xenograft models by reactivating silenced genes.
- Lung Cancer : In vitro assays revealed that this compound can induce apoptosis in lung cancer cell lines, suggesting its potential as an adjunct therapy in lung cancer treatment .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity:
- The methoxy group enhances solubility and bioavailability.
- The trifluoromethyl group increases lipophilicity, potentially improving cellular uptake.
These modifications are crucial for optimizing the compound's efficacy against various cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
